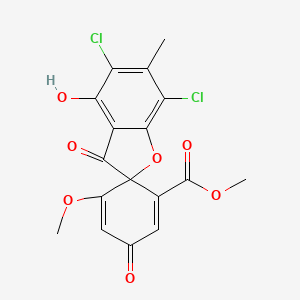

Geodin

Description

Properties

IUPAC Name |

methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKKVGXMXTXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962632 | |

| Record name | Methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427-63-4 | |

| Record name | Methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fungal Metabolite Geodin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geodin is a potent, chlorine-containing fungal metabolite primarily produced by Aspergillus terreus. Structurally, it is a spiro-benzofuran-cyclohexadiene derivative with a wide range of documented biological activities, including antibacterial, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough summary of its spectroscopic data. Furthermore, a visualization of its proposed biosynthetic pathway is provided to aid in understanding its natural production.

Chemical Structure and Identification

This compound is a complex organic molecule with the chemical formula C₁₇H₁₂Cl₂O₇. Its systematic IUPAC name is methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate.[1] The molecule features a spirocyclic core, which is a key structural characteristic.

| Identifier | Value |

| Chemical Formula | C₁₇H₁₂Cl₂O₇ |

| IUPAC Name | methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate[1] |

| CAS Number | 427-63-4 |

| Molecular Weight | 399.18 g/mol |

| Other Names | Estin, Erdin methyl ester |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and interpretation of biological activity.

| Property | Value | Reference |

| Melting Point | 235 °C | |

| Appearance | Yellow solid | |

| Solubility | Soluble in methanol, DMSO, chloroform, and ethyl acetate (B1210297). | |

| Optical Rotation | [α]D +140° (c = 0.8) |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. A summary of the available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with peak assignments are crucial for the unambiguous identification of this compound. While literature confirms the use of NMR for characterization, specific peak lists with assignments are not consistently reported. Further investigation into specialized spectroscopic databases or original isolation papers is recommended for complete assignment data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The following is a predicted summary based on its structure. For precise experimental values, consultation of dedicated spectroscopic literature is advised.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl) |

| ~3000-2850 | C-H (aliphatic) |

| ~1735 | C=O (ester) |

| ~1680 | C=O (ketone, cyclohexadienone) |

| ~1600, ~1470 | C=C (aromatic and cyclohexadienone) |

| ~1200 | C-O (ester and ether) |

| ~800-600 | C-Cl (chloro) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which is valuable for structural confirmation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 398/400/402 | Varies | [M]+ (isotopic pattern due to two chlorine atoms) |

| Further fragmentation data would be dependent on the ionization technique (e.g., ESI, EI) and collision energy. Detailed fragmentation analysis from high-resolution mass spectrometry is recommended for complete structural verification. |

Biological Activity

This compound has demonstrated a broad spectrum of biological activities. The following tables summarize some of the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC₅₀).

Table 4.1: Antibacterial and Antifungal Activity of this compound

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | Data not consistently reported, but noted to have moderate activity against Gram-positive bacteria |

| Candida albicans | Specific MIC values not readily available in summarized form |

| Other Gram-positive bacteria | Moderate activity reported |

Table 4.2: Insecticidal Activity of this compound

| Organism | IC₅₀ (µM) |

| Helicoverpa armigera | Specific IC₅₀ values for the parent compound are not consistently provided in the reviewed literature, though derivatives have shown potent activity. |

Experimental Protocols

Isolation of this compound from Aspergillus terreus**

The following is a generalized protocol based on common practices for the isolation of fungal metabolites. For precise, validated protocols, it is essential to consult the primary literature.

1. Fungal Cultivation:

- Inoculate Aspergillus terreus on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth or Yeast Extract Sucrose Agar).

- Incubate at 25-30°C for 14-21 days.

2. Extraction:

- Harvest the fungal biomass and the culture medium.

- Homogenize the biomass and extract exhaustively with a polar organic solvent such as ethyl acetate or methanol.

- Partition the aqueous phase of the culture medium with the same solvent.

- Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

3. Purification:

- Subject the crude extract to column chromatography on silica (B1680970) gel.

- Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

- Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing the compound of interest.

- Perform further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing antimicrobial activity and can be adapted for testing this compound.

1. Preparation of this compound Stock Solution:

- Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

- Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

- Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

3. Inoculum Preparation:

- Grow the test microorganism overnight in the appropriate broth.

- Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

4. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the standardized microbial suspension.

- Include positive (microorganism in broth without this compound) and negative (broth only) controls.

- Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

5. Determination of MIC:

- Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus terreus is a complex process involving a polyketide synthase (PKS) and a series of tailoring enzymes. The pathway is initiated from acetyl-CoA and malonyl-CoA and proceeds through several intermediates.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides a foundational understanding of its properties and the methodologies used for its study. Further research into its mechanism of action and potential therapeutic applications is warranted. Researchers and drug development professionals are encouraged to consult the primary scientific literature for the most detailed and up-to-date information.

References

An In-depth Technical Guide on the Geodin-Producing Fungus Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus terreus, a ubiquitous filamentous fungus, is a notable producer of a diverse array of secondary metabolites, including the polyketide-derived compound, geodin (B1663089). This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in A. terreus, intended for researchers, scientists, and professionals in the field of drug development. The guide details the genetic architecture of the this compound biosynthetic gene cluster, the enzymatic steps of the biosynthetic pathway, and the regulatory networks that govern its production. Furthermore, it presents detailed experimental protocols for the cultivation of A. terreus, genetic manipulation using CRISPR-Cas9, and the extraction and quantification of this compound. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the molecular processes underlying this compound production.

Introduction

Aspergillus terreus is a filamentous fungus of significant industrial and medical importance. It is renowned for its capacity to produce a wide range of bioactive secondary metabolites, including the cholesterol-lowering drug lovastatin (B1675250) and the promising anti-cancer agent this compound. This compound, a highly modified polyketide, has garnered interest for its diverse biological activities. Understanding the intricacies of its biosynthesis is crucial for harnessing the therapeutic potential of this complex natural product. This guide serves as a technical resource, consolidating current knowledge on the genetic and biochemical basis of this compound production in A. terreus.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes co-located in a specific region of the A. terreus genome, known as a biosynthetic gene cluster (BGC). This cluster, spanning approximately 25 kb, contains 13 open reading frames (ORFs) that encode the requisite enzymes and regulatory proteins for the synthesis and modification of the this compound backbone.[1]

Table 1: Annotated Genes of the Aspergillus terreus this compound Biosynthetic Gene Cluster

| Gene Name | Locus Tag (ATEG) | Putative Function |

| gedA | 08449 | Unknown |

| gedB | 08450 | Unknown |

| gedC | 08451 | Non-reducing polyketide synthase (NR-PKS) |

| gedD | 08452 | Transcriptional coactivator |

| gedR | 08453 | Zn(II)2Cys6 transcription factor |

| gedE | 08454 | Unknown |

| gedF | 08455 | FAD-dependent monooxygenase |

| gedG | 08456 | O-methyltransferase |

| gedH | 08457 | Unknown |

| gedI | 08458 | Unknown |

| gedK | 08459 | Thioesterase |

| gedL | 08460 | Halogenase |

| gedM | 08461 | Unknown |

Data sourced from studies on the heterologous reconstitution of the this compound gene cluster and UniProt database entries.[2][3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the polyketide synthase GedC. The pathway proceeds through several key intermediates, including emodin (B1671224) and sulochrin, which undergo a series of enzymatic modifications to yield the final this compound molecule.

Caption: Proposed biosynthetic pathway of this compound in Aspergillus terreus.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The pathway-specific transcription factor, GedR, plays a pivotal role in activating the expression of the other genes within the this compound BGC.[1] The activity of GedR is, in turn, influenced by global regulators that respond to environmental cues such as nutrient availability and stress.

Global regulators, including LaeA and VeA, are known to modulate secondary metabolism in many Aspergillus species.[4][5] These proteins form a velvet complex that influences chromatin remodeling, thereby controlling the accessibility of gene clusters to the transcriptional machinery. Deletion of laeA in Aspergillus terreus has been shown to abolish the production of lovastatin, a polyketide that shares precursors with this compound, suggesting a potential role for LaeA in the regulation of the this compound gene cluster as well.[6]

Caption: Regulatory network controlling this compound biosynthesis in A. terreus.

Quantitative Analysis of this compound Production

The yield of this compound can be significantly influenced by fermentation conditions. The choice of carbon and nitrogen sources, pH, temperature, and aeration are critical parameters that can be optimized to enhance production.

Table 2: Influence of Culture Conditions on this compound Production

| Strain | Carbon Source | Nitrogen Source | Temperature (°C) | pH | This compound Yield (mg/L) | Reference |

| Aspergillus sp. (marine-derived) | Rice medium | - | Room Temp. | - | 137.2 (with 2.0% NaCl) | [7] |

| A. terreus | Lactose and Glycerol | - | - | - | 74.3 | [7] |

| A. terreus | Crude Glycerol | - | - | - | 58.9 | [7] |

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental setups.

Experimental Protocols

Submerged Fermentation for this compound Production

This protocol outlines a general procedure for the cultivation of Aspergillus terreus in a liquid medium to promote the production of this compound.

-

Media Preparation: Prepare a suitable fermentation medium. A commonly used medium is Potato Dextrose Broth (PDB). Alternatively, a defined medium containing a specific carbon source (e.g., glucose, lactose, or glycerol) and a nitrogen source (e.g., yeast extract or peptone) can be used for more controlled studies.[8][9] For example, a minimal salt medium can be prepared with: 0.4 g/L KH2PO4, 0.4 g/L MgSO4·7H2O, 0.4 g/L NaCl, 0.1 g/L CaCl2, and 0.001 g/L ZnSO4·7H2O, supplemented with a carbon and nitrogen source.

-

Inoculation: Inoculate the sterilized medium with A. terreus spores to a final concentration of approximately 1 x 10^6 spores/mL.[10]

-

Incubation: Incubate the culture in a shaker incubator at a temperature of 28-30°C with agitation (e.g., 150-200 rpm) for a period of 7 to 14 days.[8][11] Aeration is a critical factor, and the use of baffled flasks can improve oxygen transfer.

-

Monitoring: Monitor the fermentation process by periodically measuring biomass and pH.

Caption: General workflow for submerged fermentation of Aspergillus terreus.

Extraction of this compound and Emodin

This protocol describes a method for extracting this compound and its precursor, emodin, from the fermentation broth.

-

Separation: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Extraction from Supernatant: Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate. Repeat the extraction three times to ensure complete recovery of the compounds.

-

Extraction from Mycelia: The mycelia can also be extracted to recover intracellular metabolites. Homogenize the mycelia in a suitable solvent (e.g., methanol (B129727) or acetone) and then extract with ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel to isolate this compound and emodin.[4]

HPLC Quantification of this compound and Emodin

This protocol provides a method for the quantitative analysis of this compound and emodin using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent, such as methanol, to a final concentration appropriate for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound and emodin in methanol at known concentrations to generate a calibration curve.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile). A typical gradient might start with a higher proportion of solvent A and gradually increase the proportion of solvent B.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm or a Diode Array Detector (DAD) to monitor multiple wavelengths.[8][14]

-

Injection Volume: 10-20 µL.

-

-

Quantification: Identify the peaks corresponding to this compound and emodin by comparing their retention times with those of the standards. Quantify the compounds by integrating the peak areas and using the calibration curve.

CRISPR-Cas9 Mediated Gene Knockout in Aspergillus terreus

This protocol provides a general framework for deleting a target gene in A. terreus using the CRISPR-Cas9 system. This method is highly efficient for targeted genetic modifications.[3][15]

-

Design of single-guide RNA (sgRNA): Design one or two sgRNAs targeting the gene of interest using online tools. The sgRNAs should be specific to the target gene to avoid off-target effects.

-

Vector Construction:

-

Cas9 expression vector: A plasmid containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA). This vector should also carry a selectable marker (e.g., hygromycin B resistance).

-

sgRNA expression vector: A plasmid containing the designed sgRNA sequence under the control of a U6 promoter.

-

Donor DNA: A linear or circular DNA fragment containing a selectable marker flanked by homologous regions (typically 500-1000 bp) upstream and downstream of the target gene's open reading frame. This will be used for homologous recombination-mediated gene replacement.

-

-

Protoplast Preparation: Grow A. terreus in a suitable liquid medium and harvest the young mycelia. Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts.

-

Transformation: Co-transform the protoplasts with the Cas9 expression plasmid, the sgRNA expression plasmid, and the donor DNA using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

-

Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B). Screen the resulting transformants by PCR using primers that flank the target gene to identify successful gene knockouts.

-

Verification: Confirm the gene deletion by Southern blot analysis or sequencing of the PCR product.

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in A. terreus.

Conclusion

Aspergillus terreus remains a subject of intense research due to its capacity to produce a wealth of bioactive compounds. This technical guide has provided a detailed overview of the core aspects of this compound biosynthesis, from the genetic blueprint to the final product. The provided protocols and data serve as a valuable resource for researchers aiming to explore and manipulate the production of this compound and other secondary metabolites in this versatile fungus. Further investigation into the regulatory networks and the functions of the uncharacterized genes in the this compound cluster will undoubtedly unveil new opportunities for metabolic engineering and the discovery of novel therapeutic agents.

References

- 1. Improving the yield of (+)-terrein from the salt-tolerant Aspergillus terreus PT06-2 | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Global Secondary Metabolite Regulator AcLaeA Modulates Aspergillus carbonarius Virulence, Ochratoxin Biosynthesis, and the Mode of Action of Biopesticides and Essential Oils [mdpi.com]

- 6. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]

- 15. Editing Aspergillus terreus using the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]

Geodin: A Comprehensive Technical Guide on its Physicochemical Properties

Introduction

Geodin (B1663089) is a naturally occurring fungal metabolite first isolated from Aspergillus terreus.[1] It is a chlorine-containing organic compound that has garnered interest in the scientific community for its notable biological activities, including its effects against Gram-positive bacteria and its potential as an α-glucosidase inhibitor.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its biosynthetic pathway, and the experimental methodologies used for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound presents as a yellow solid and is characterized by the following physicochemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₂Cl₂O₇ | [2][3] |

| Molecular Weight | 399.2 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in Methanol (B129727), DMSO, Chloroform, Ethyl Acetate (B1210297) | [1][4] |

| Storage and Stability | Stable for 6 months at -20°C when lyophilized or reconstituted. | [1] |

Chemical Structure

This compound is an oxaspiro compound with a complex stereochemistry.[5] Its systematic IUPAC name is methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate.[2][5]

Biosynthesis of this compound

This compound is a polyketide synthesized by the fungus Aspergillus terreus.[2] Its biosynthesis involves a dedicated gene cluster that encodes for the necessary enzymes, including a polyketide synthase (PKS).[3][4] The pathway is related to the biosynthesis of other fungal metabolites, such as emodin. The core of the this compound structure is assembled from acetate and malonate units, followed by a series of enzymatic modifications including chlorination.[2][4]

The biosynthetic gene cluster for this compound in Aspergillus terreus contains several key genes, including gedC, which codes for a polyketide synthase, gedR for a transcription factor, and gedL for a halogenase responsible for the chlorination steps.[3][4]

Biological Activities and Signaling Pathways

This compound has demonstrated several biological activities of interest to drug discovery and development professionals.

-

Antimicrobial Activity : It exhibits moderate activity against Gram-positive bacteria.[1]

-

α-Glucosidase Inhibition : this compound is an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This suggests potential applications in the management of type 2 diabetes.

-

Enhancement of Fibrinolysis : this compound has been shown to enhance fibrinolysis, the process of breaking down blood clots, by inhibiting plasminogen activator inhibitor.[1]

The precise molecular signaling pathways through which this compound exerts these effects are not yet fully elucidated. For its α-glucosidase inhibitory activity, the mechanism is likely direct enzymatic inhibition. Its effect on fibrinolysis suggests an interaction with the plasminogen activation cascade. Further research is required to delineate the specific protein targets and downstream signaling events.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of this compound from Aspergillus terreus cultures involves solvent extraction followed by chromatographic separation.

-

Fungal Culture and Extraction : Aspergillus terreus is cultured in a suitable liquid or solid medium. The fungal biomass and/or culture broth is then extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Purification : The crude extract is subjected to chromatographic techniques to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for purification. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed.

Characterization of this compound

The structural elucidation and characterization of purified this compound are performed using various spectroscopic methods.

-

Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition of this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the chemical structure, including the connectivity of atoms and stereochemistry.

-

X-ray Crystallography : Provides the definitive three-dimensional structure of the molecule in its crystalline form.[6]

α-Glucosidase Inhibition Assay

A common in vitro assay to determine the α-glucosidase inhibitory activity of this compound involves the following steps:

-

Enzyme and Substrate Preparation : A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Assay Reaction : this compound, at various concentrations, is pre-incubated with the α-glucosidase solution. The reaction is initiated by the addition of the pNPG substrate.

-

Measurement : The enzymatic reaction produces p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The inhibitory activity is calculated by comparing the rate of the reaction in the presence of this compound to that of a control without the inhibitor.[7][8]

References

- 1. (+)-Geodin from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Reconstitution of the Intact this compound Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Geodin Solubility: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Geodin in Dimethyl Sulfoxide (DMSO) and Other Common Laboratory Solvents.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a fungal metabolite produced by Aspergillus terreus. Understanding the solubility of this compound is critical for its application in in vitro and in vivo research, particularly in the fields of drug discovery and development. This document details quantitative solubility data where available, outlines experimental protocols for solubility determination, and provides insights into the relevant biological pathways affected by this compound.

Quantitative Solubility of this compound

The solubility of a compound is a crucial physical property that dictates its handling, formulation, and bioavailability. While this compound has been qualitatively described as soluble in several organic solvents, precise quantitative data is limited. The following table summarizes the available solubility information for this compound and its hydrate (B1144303) form.

| Compound Form | Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |

| This compound | DMSO | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Soluble |

| This compound | Methanol | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Soluble |

| This compound | Chloroform | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Soluble |

| This compound | Ethyl Acetate | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Soluble |

| This compound | Water | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Insoluble |

| This compound | Hexane | 427-63-4 | C₁₇H₁₂Cl₂O₇ | 399.18 | Insoluble |

| This compound Hydrate | DMSO | 3209-10-7 | C₁₇H₁₄Cl₂O₈ | 417.19 | 1 mg/mL |

Data compiled from various chemical supplier databases and public chemical information sources.

Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol outlines the steps for determining the solubility of this compound.

2.1. Materials

-

This compound (anhydrous powder)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Chloroform, analytical grade

-

Ethyl Acetate, analytical grade

-

Deionized water

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent being tested)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Excess Solute: Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 5-10 mg of this compound per 1 mL of solvent.

-

Addition of Solvent: Accurately pipette a known volume of the desired solvent (e.g., 5 mL of DMSO) into each vial containing the this compound.

-

Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the samples.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

2.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining this compound solubility.

Biological Context: this compound and Glucose Uptake Signaling

This compound has been shown to stimulate glucose uptake in rat adipocytes. Notably, this effect is independent of wortmannin (B1684655), a potent inhibitor of phosphoinositide 3-kinase (PI3K). This finding is significant because the canonical insulin (B600854) signaling pathway for glucose uptake is PI3K-dependent. The independence from wortmannin suggests that this compound acts on a parallel or downstream pathway to regulate glucose transport.

3.1. Insulin-Stimulated Glucose Uptake Pathway

The diagram below illustrates the conventional insulin signaling cascade leading to the translocation of GLUT4 glucose transporters to the plasma membrane.

Caption: Insulin signaling pathway for glucose uptake.

3.2. Postulated Mechanism of this compound Action

As depicted in the diagram, insulin binding to its receptor initiates a signaling cascade that involves the activation of PI3K. Wortmannin inhibits PI3K, thereby blocking insulin-stimulated glucose uptake. Since this compound's activity is not affected by wortmannin, it is hypothesized that this compound acts on a target that is either downstream of PI3K or part of a separate, parallel pathway that also converges on the regulation of GLUT4 vesicle translocation to the plasma membrane. Further research is required to elucidate the precise molecular target(s) of this compound in this process.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in drug development. The provided data, although limited in its quantitative scope for the anhydrous form, offers a solid foundation for experimental design. The detailed protocol for solubility determination using the shake-flask method provides a reliable methodology for generating further quantitative data. Furthermore, the elucidation of this compound's wortmannin-independent effect on glucose uptake opens new avenues for investigating its mechanism of action and potential therapeutic applications. Future studies should focus on obtaining more comprehensive quantitative solubility data for anhydrous this compound in a wider range of solvents and temperatures, and on identifying the specific molecular targets of this compound in the glucose transport pathway.

Geodin: A Fungal Metabolite with Diverse Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Geodin (B1663089) is a halogenated polyketide natural product first isolated from the fungus Aspergillus terreus. It belongs to the grisan class of compounds, characterized by a spirocyclic benzofuranone-cyclohexadienone core structure. Historically investigated for its antibiotic properties, recent research has unveiled a broader spectrum of biological activities, including potent antifungal, antiviral, and promising anticancer effects. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms that underpin its therapeutic potential.

Antimicrobial Activity

This compound and its semi-synthetic derivatives have demonstrated significant inhibitory activity against a range of pathogenic fungi and bacteria. The primary mechanism of its antifungal action is believed to be analogous to that of the structurally related drug griseofulvin (B1672149), which involves the disruption of fungal mitosis.

Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Fungal Strain | MIC (μM) | Reference |

| This compound Derivative 3 | Candida albicans | 0.59 | [1] |

| This compound Derivatives 3-7 | Candida albicans | 0.59 - 2.44 | [1] |

Antibacterial Activity Data

This compound derivatives have also shown potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (μM) | Reference |

| This compound Derivatives 2-7 | Staphylococcus aureus | 2.35 - 9.41 | [1] |

| This compound Derivative 4 | Aeromonas salmonicida | 2.42 | [1] |

| This compound Derivative 7 | Aeromonas salmonicida | 4.56 | [1] |

| This compound Derivatives 5, 12, 13, 16, 30, 33 | Staphylococcus aureus | 1.15 - 4.93 | |

| This compound Derivatives 5, 12, 13, 16, 30, 33 | Aeromonas salmonicida | 1.15 - 4.93 |

Antiviral Activity

Early studies identified this compound's capacity to inhibit viral replication. Research using the Newcastle disease virus (NDV) in a chick embryo fibroblast culture system provided initial quantitative data on its antiviral efficacy.

| Assay Type | Parameter | Concentration (μg/mL) | Observation | Reference |

| Plate Assay | Minimum Inhibitory Concentration (MIC) | ~9 | Inhibition of viral replication | |

| Plate Assay | Cytotoxicity | 36 | Host cell toxicity observed | |

| Tube Assay | Complete Hemagglutinin Synthesis Suppression | 4 | Cytotoxicity also observed at this concentration |

The mechanism of antiviral action was determined to occur at a stage between viral adsorption to the host cell and the maturation of new viral particles. This compound did not inactivate free virus particles directly.

Anticancer Activity and Proposed Mechanism of Action

While direct studies quantifying the anticancer activity of purified this compound are limited, extracts from its source organism, Aspergillus terreus, show significant cytotoxicity against human cancer cell lines.[2] The structural similarity of this compound to the well-known antifungal and anticancer agent griseofulvin provides a strong basis for its proposed mechanism of action against cancer cells.

Cytotoxicity of Aspergillus terreus Metabolites

| Source | Cancer Cell Line | IC50 | Reference |

| Secondary Metabolite Extract | MCF-7 (Human Breast Cancer) | 7.672 µg/mL | [2] |

| Compound 1 (from A. terreus) | MKN28 (Human Gastric Cancer) | < 10 µM | [1] |

| Compound 7 (from A. terreus) | MGC803 (Human Gastric Cancer) | < 10 µM | [1] |

Proposed Mechanism: Microtubule Disruption and Mitotic Arrest

The primary proposed mechanism for this compound's anticancer activity is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is crucial for chromosome segregation during cell division.

-

Tubulin Binding: this compound is hypothesized to bind to β-tubulin, a subunit of the microtubule polymer. This binding prevents the polymerization of tubulin dimers into microtubules.

-

Mitotic Spindle Disruption: The failure to form functional microtubules leads to the disruption of the mitotic spindle.

-

Cell Cycle Arrest: Without a proper mitotic spindle, the cell cannot proceed through mitosis, resulting in cell cycle arrest, primarily at the G2/M checkpoint.

-

Induction of Apoptosis: Prolonged mitotic arrest is a potent trigger for the intrinsic apoptotic pathway. This leads to the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), culminating in programmed cell death.

This mechanism is a validated target for many successful natural product-derived chemotherapeutics, including paclitaxel (B517696) and the vinca (B1221190) alkaloids.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of compounds like this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions in triplicate. Include a vehicle control (e.g., DMSO) and a medium-only blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated formazan dissolution buffer) to each well.

-

Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT Assay Workflow Diagram

Antifungal Susceptibility (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Conclusion

The natural product this compound exhibits a compelling range of biological activities, with notable antifungal, antiviral, and cytotoxic properties. Its proposed mechanism of action as a microtubule-destabilizing agent positions it as an interesting candidate for further investigation in oncology drug discovery. While quantitative data, particularly for its anticancer effects, are still emerging, the existing evidence strongly supports its potential as a lead compound. Future research should focus on the direct validation of its molecular target, comprehensive profiling against a panel of cancer cell lines, and in vivo efficacy studies to fully elucidate its therapeutic promise.

References

The Discovery of Geodin: A Technical History and Methodological Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the historical discovery, isolation, and characterization of Geodin, a fungal metabolite produced by Aspergillus terreus. It details the key scientific milestones, presents physicochemical and biological data, outlines experimental protocols, and visualizes the biosynthetic and experimental pathways.

Introduction: A Historical Perspective

This compound, a chlorinated benzophenone-derived spiromeroterpenoid, was first reported in 1936 by Raistrick and colleagues as a metabolic product of the fungus Aspergillus terreus. This discovery was part of a broader investigation into the biochemistry of microorganisms. The initial work laid the foundation for subsequent studies that would elucidate its complex structure and biosynthetic origins. The correct structure of this compound was not fully established until later, revealing a unique spirocyclic system. Its biosynthesis is intricately linked to the polyketide pathway, originating from the key intermediate emodin (B1671224).

Quantitative Data Summary

This section summarizes the key quantitative data reported for this compound, providing a quick reference for its physicochemical properties and biological activities.

Table 1: Physicochemical Properties of (+)-Geodin

| Property | Value |

| Systematic Name | (2R)-methyl 5,7-dichloro-4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxospiro[benzofuran-2,1'-cyclohexa-2',5'-diene]-2'-carboxylate |

| Molecular Formula | C₁₇H₁₂Cl₂O₇ |

| Molecular Weight | 415.18 g/mol |

| Melting Point | 235 °C (decomposes) |

| Specific Rotation ([α]D) | +168° (c 1.0, CHCl₃) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Table 2: Antimicrobial Activity of this compound and its Derivatives (MIC in µM)

| Organism | This compound (1) | Derivative (5) | Derivative (12) | Derivative (13) | Derivative (16) | Derivative (30) | Derivative (33) |

| Staphylococcus aureus | - | 4.77 | 4.76 | 8.96 | 17.94 | 4.86 | 9.23 |

| Aeromonas salmonicida | - | 2.39 | - | 2.38 | 2.38 | - | 2.31 |

| Candida albicans | - | - | - | - | - | - | - |

| Note: Data for this compound (1) was not explicitly provided in the same study as the derivatives. The derivatives shown are examples of ether derivatives with notable activity.[1] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound, as well as the elucidation of its biosynthetic pathway.

Isolation and Purification of this compound

The following protocol is a composite of methods described in the literature for the isolation of this compound from Aspergillus terreus.

1. Fungal Cultivation:

-

Aspergillus terreus is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) or on a solid substrate medium (e.g., rice medium).

-

Incubation is carried out at room temperature for several weeks to allow for the production of secondary metabolites.

2. Extraction:

-

The fungal mycelium and culture medium are harvested.

-

The fungal material is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate the components of the extract.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

-

Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a water-acetonitrile gradient.

4. Crystallization:

-

The purified this compound is crystallized from a suitable solvent system, such as ethyl acetate-hexane, to obtain pure crystals.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic and crystallographic techniques.

1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophores.

2. X-ray Crystallography:

-

Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.[1]

Biosynthetic Pathway Elucidation

The biosynthetic pathway of this compound has been investigated through feeding studies with labeled precursors and enzymatic assays.

1. Isotopic Labeling Studies:

-

Aspergillus terreus cultures are fed with isotopically labeled precursors, such as [¹³C]-acetate or [¹⁴C]-emodin.

-

This compound is then isolated from these cultures.

-

The incorporation and position of the isotopic labels in the this compound molecule are determined by NMR spectroscopy or scintillation counting.

-

These studies have confirmed the polyketide origin of this compound and the role of emodin as a key intermediate.

2. Cell-Free Enzyme Assays:

-

Cell-free extracts of Aspergillus terreus are prepared.

-

These extracts are incubated with proposed intermediates of the biosynthetic pathway.

-

The formation of subsequent intermediates and the final product is monitored, often using HPLC.

-

This approach has been used to identify and characterize key enzymes in the pathway, such as dihydrothis compound (B1209276) oxidase.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the study of this compound.

Caption: Biosynthetic pathway of (+)-Geodin from Acetyl-CoA.

Caption: Experimental workflow for the isolation and characterization of this compound.

References

An In-Depth Technical Guide to the Geodin Biosynthesis Pathway in Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geodin (B1663089), a chlorinated polyketide, is a secondary metabolite produced by various fungi, most notably Aspergillus terreus. It belongs to the grisandiene class of compounds and exhibits a range of biological activities. The biosynthesis of this compound is a complex process involving a dedicated gene cluster that encodes a suite of enzymes responsible for its assembly from simple precursors. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic reactions, and regulatory mechanisms. It is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

The this compound Biosynthesis Gene Cluster

The genes responsible for this compound biosynthesis in Aspergillus terreus are organized into a contiguous gene cluster. This cluster contains genes encoding the polyketide synthase, tailoring enzymes, and a pathway-specific transcription factor. The heterologous expression of this gene cluster in Aspergillus nidulans has confirmed its role in this compound production[1][2][3].

Table 1: Key Genes in the Aspergillus terreus this compound Biosynthesis Cluster

| Gene Name | Encoded Protein | Function | Reference(s) |

| gedC (ATEG_08451) | Emodin (B1671224) anthrone (B1665570) polyketide synthase (PKS) | Catalyzes the initial steps of polyketide chain assembly to form the emodin anthrone backbone.[4][5] | |

| gedR (ATEG_08453) | Transcription factor | A pathway-specific transcription factor that activates the expression of other genes within the this compound cluster.[1][2] | |

| gedL (ATEG_08460) | Halogenase | A flavin-dependent halogenase that catalyzes the dichlorination of sulochrin (B161669) to produce dihydrothis compound (B1209276).[1][2] | |

| gedA | Emodin-O-methyltransferase | Responsible for the O-methylation of emodin to generate questin. | |

| gedJ (ATEG_08458) | Dihydrothis compound oxidase | A multicopper oxidase that catalyzes the final oxidative cyclization of dihydrothis compound to form (+)-geodin.[6] | |

| gedD | Transcriptional coactivator | Co-regulates the production of this compound along with GedR.[7] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the formation of a polyketide backbone by the emodin anthrone polyketide synthase, GedC[4][5]. This is followed by a series of tailoring reactions including oxidation, methylation, chlorination, and cyclization to yield the final this compound molecule.

The proposed biosynthetic pathway is as follows:

Acetyl-CoA + Malonyl-CoA → Emodin anthrone → Emodin → Questin → Sulochrin → Dihydrothis compound → (+)-Geodin

Figure 1: this compound Biosynthesis Pathway

Caption: A simplified diagram of the this compound biosynthesis pathway in Aspergillus terreus.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is crucial for understanding its efficiency and for metabolic engineering efforts. The following tables summarize available quantitative data.

Table 2: this compound and Lovastatin (B1675250) Production in Wild-Type and gedC Mutant Aspergillus terreus

| Strain | Carbon Source | This compound Production (mg/L) | Lovastatin Production (mg/L) | Reference |

| Wild-type | Glycerol-lactose mixture | Present (not quantified) | 63 | [8] |

| gedCΔ | Glycerol-lactose mixture | Inhibited | 113 (+80%) | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound biosynthesis pathway.

Gene Knockout via CRISPR-Cas9

The CRISPR-Cas9 system has been successfully employed for targeted gene disruption in Aspergillus terreus, providing a powerful tool for functional genomics studies of the this compound gene cluster.

Workflow for CRISPR-Cas9 Mediated Gene Deletion in A. terreus

Caption: A flowchart outlining the major steps for gene deletion in Aspergillus terreus using CRISPR-Cas9.

A detailed protocol for CRISPR-Cas9 mediated gene editing in Aspergillus terreus can be adapted from established methods. The general steps include the design of single guide RNAs (sgRNAs) targeting the gene of interest, construction of a Cas9 and sgRNA expression vector, preparation of protoplasts, and co-transformation with the Cas9/sgRNA plasmid and a donor DNA template for homologous recombination.

Heterologous Expression of the this compound Gene Cluster

Heterologous expression of the entire this compound gene cluster in a host organism like Aspergillus nidulans has been instrumental in confirming the function of the gene cluster and for characterizing the roles of individual genes[1][2][3]. The USER (Uracil-Specific Excision Reagent) fusion method is a powerful technique for the assembly of large DNA constructs like the this compound gene cluster.

USER Fusion Workflow for Gene Cluster Assembly

Caption: A simplified workflow for the assembly of a gene cluster using USER fusion cloning.

Purification and Characterization of Dihydrothis compound Oxidase

The final enzyme in the this compound pathway, dihydrothis compound oxidase, has been purified and characterized.

Purification Protocol Overview:

-

Cell-free extract preparation: Aspergillus terreus mycelia are harvested and disrupted to obtain a cell-free extract.

-

Ammonium (B1175870) sulfate (B86663) fractionation: The extract is subjected to fractional precipitation with ammonium sulfate.

-

Acid treatment: The partially purified protein is treated with acid.

-

Column chromatography: A series of column chromatography steps are performed, including DEAE-cellulose, Hydroxyapatite, chromatofocusing, and gel filtration (e.g., Toyopearl HW-55S), to purify the enzyme to homogeneity[4][9].

Enzyme Assay: The activity of dihydrothis compound oxidase can be assayed by monitoring the formation of (+)-geodin from dihydrothis compound. The reaction can be followed spectrophotometrically or by HPLC analysis.

Metabolite Analysis by UHPLC-HRMS

Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful analytical technique for the identification and quantification of this compound and its biosynthetic intermediates.

General UHPLC-HRMS Protocol:

-

Sample Preparation: Fungal culture extracts are prepared, typically by solvent extraction (e.g., with ethyl acetate), followed by evaporation of the solvent and redissolving the residue in a suitable solvent like methanol.

-

Chromatographic Separation: The extract is injected onto a reverse-phase UHPLC column (e.g., C18). A gradient elution program with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid, is used to separate the metabolites.

-

Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for accurate mass measurements and fragmentation analysis (MS/MS) for compound identification.

Regulation of this compound Biosynthesis

The production of this compound, like many other fungal secondary metabolites, is tightly regulated in response to various environmental and developmental cues.

Pathway-Specific Regulation

The this compound gene cluster contains its own pathway-specific transcription factor, GedR [1][2]. GedR is essential for the expression of the other genes within the cluster. The expression of gedR itself is likely controlled by global regulatory networks in the fungus.

Global Regulation

The biosynthesis of secondary metabolites in Aspergillus species is governed by global regulatory proteins, including the Velvet complex (composed of proteins like VeA, VelB, and LaeA) and other transcription factors that respond to environmental signals such as nutrient availability (carbon and nitrogen), pH, and temperature[1][2][8][10].

Figure 2: Regulatory Network of this compound Biosynthesis

Caption: A conceptual diagram illustrating the hierarchical regulation of this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway in Aspergillus represents a fascinating example of fungal secondary metabolism. A thorough understanding of the genes, enzymes, and regulatory networks involved is essential for harnessing the potential of this compound and for engineering fungal strains with improved production profiles. This technical guide has summarized the current knowledge in this field, providing a foundation for future research and development in the areas of natural product biosynthesis and metabolic engineering. Further investigation into the specific signaling pathways that control the this compound gene cluster and detailed kinetic characterization of all the biosynthetic enzymes will provide a more complete picture of this intricate metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomics and metabolomics analyses of camptothecin-producing Aspergillus terreus reveal the integration of PH domain-containing proteins and peptidylprolyl cis/trans isomerase in restoring the camptothecin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 5. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspergillus terreus IFM 65899-THP-1 cells interaction triggers production of the natural product butyrolactone Ia, an immune suppressive compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening and genetic engineering of marine-derived Aspergillus terreus for high-efficient production of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Geodin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geodin (B1663089), a fungal secondary metabolite, and its structural analogs have garnered significant interest within the scientific community due to their diverse and potent biological activities. As a member of the grisane class of compounds, this compound exhibits a unique spirocyclic structure that contributes to its cytotoxic, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the natural sources of this compound and its analogs, detailed experimental protocols for their isolation and characterization, and an exploration of their known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.

Natural Sources of this compound and Its Analogs

The primary and most well-documented natural source of this compound is the filamentous fungus Aspergillus terreus[1][2][3]. This ubiquitous fungus is known to produce a wide array of secondary metabolites, with this compound often being a significant product in fermentation cultures[3]. In addition to terrestrial strains, marine-derived fungi have also been identified as producers of this compound. Specifically, Aspergillus species isolated from marine organisms, such as soft corals, have been shown to synthesize this compound[4].

Beyond this compound itself, a number of naturally occurring analogs have been isolated from various fungal species. These analogs often share the core grisane scaffold but differ in their substitution patterns, such as halogenation and methylation. A summary of prominent this compound analogs and their fungal sources is provided below:

-

Erdin (B12763713): Also produced by Aspergillus terreus, erdin is a closely related analog of this compound.

-

Trypacidin: This analog is primarily isolated from Aspergillus fumigatus.

-

Bisdechlorothis compound: Another analog found in Aspergillus terreus, which lacks the chlorine atoms present in this compound.

-

Dichloroasterric acid: Isolated from a marine-derived Aspergillus species[4].

The production of this compound and its analogs can be influenced by various fermentation parameters, including the composition of the culture medium, pH, temperature, and aeration. Optimization of these conditions is crucial for maximizing the yield of these compounds for research and potential commercial applications.

Quantitative Yield of this compound

The yield of this compound from fungal fermentation can vary significantly depending on the producing strain and the culture conditions employed. The following table summarizes reported yields of this compound from various studies, providing a comparative overview for researchers aiming to optimize its production.

| Fungal Strain | Fermentation Conditions | This compound Yield (mg/L) | Reference |

| Aspergillus terreus | Shake flask culture | 58.9 | [5] |

| Aspergillus terreus | Shake flask culture with sonication | 56.9 | [5] |

| Aspergillus terreus | Lactose and glycerol (B35011) medium | 16 | [5] |

| Aspergillus terreus | Lactose and glycerol medium | 74.3 | [5] |

| Marine-derived Aspergillus sp. | Rice medium with 2.0% NaCl, 3 weeks incubation | 137.2 | |

| Aspergillus terreus ATCC 20542 | Stirred tank bioreactor | 241.1 |

Experimental Protocols

Isolation and Purification of this compound from Aspergillus terreus

This section provides a detailed methodology for the extraction and purification of this compound from a culture of Aspergillus terreus.

1. Fungal Cultivation and Extraction:

-

Cultivation: Aspergillus terreus is typically grown in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium, under aerobic conditions. Incubation is carried out at a controlled temperature (e.g., 25-28°C) with shaking for a period of 7 to 21 days to allow for sufficient production of secondary metabolites.

-

Extraction: Following incubation, the fungal broth is separated from the mycelium by filtration. The culture filtrate and the mycelial mass are then extracted separately with an organic solvent, most commonly ethyl acetate. The solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.

Workflow for this compound Extraction:

Figure 1: Workflow for the extraction of this compound from Aspergillus terreus culture.

2. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape. The elution can be isocratic or a gradient. The fraction containing pure this compound is collected and the solvent is removed to yield the purified compound.

Characterization of this compound

The structural elucidation and confirmation of the identity of purified this compound are performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biological Activity and Signaling Pathways

This compound and its analogs exhibit a range of biological activities, with their cytotoxic effects against various cancer cell lines being the most extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

While the precise molecular mechanisms and signaling pathways directly targeted by this compound are still under active investigation, studies on the closely related and structurally similar compound, emodin, provide valuable insights. Emodin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. It is plausible that this compound may exert its biological effects through similar mechanisms.

Potential Signaling Pathways Modulated by this compound (inferred from Emodin studies):

-

PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation. Emodin has been shown to inhibit the PI3K/Akt pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

Figure 2: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Emodin has been reported to activate certain branches of the MAPK pathway, such as JNK and p38, which can promote apoptosis in some cellular contexts.

Figure 3: Potential activation of the MAPK signaling pathway by this compound.

It is important to note that the specific effects of this compound on these and other signaling pathways may be cell-type dependent and require further direct investigation to be fully elucidated. The diagrams presented here represent hypothesized mechanisms based on the activity of a structurally related compound.

Conclusion

This compound and its analogs represent a promising class of fungal secondary metabolites with significant potential for drug development. Their primary natural source, Aspergillus terreus, is readily culturable, offering a scalable platform for their production. This technical guide has provided a comprehensive overview of the natural sources, quantitative yields, and detailed methodologies for the isolation and characterization of these compounds. While the precise molecular mechanisms underlying their biological activities are still being unraveled, the available evidence suggests that they may act through the modulation of key signaling pathways involved in cell survival and apoptosis. Further research into the specific molecular targets of this compound and its analogs is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource to facilitate and inspire future investigations in this exciting area of natural product research.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-Geodin from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Semisynthesis, Insecticidal and Antibacterial Activities of a Series of Marine-Derived this compound Derivatives and Their Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

Geodin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Fungal Metabolite Geodin

This technical guide provides a comprehensive overview of the fungal metabolite this compound, intended for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, biosynthetic pathways, and relevant experimental methodologies.

Core Properties of this compound

This compound is a chlorinated polyketide first isolated from the fungus Aspergillus terreus. It belongs to the grisane class of compounds and has garnered interest for its diverse biological activities.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂Cl₂O₇ | [1][2][3] |

| Molecular Weight | 399.18 g/mol | [1][4] |

| Monoisotopic Mass | 397.9960081 Da | [2][3] |

| Appearance | Yellow solid | |

| Solubility | Methanol, DMSO |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process originating from the polyketide pathway. The pathway involves a series of enzymatic reactions, including cyclization, methylation, chlorination, and oxidative coupling.

This compound Biosynthetic Pathway

The diagram below illustrates the key steps and intermediates in the biosynthetic pathway of this compound. The pathway begins with the formation of atrochrysone (B1255113) carboxylic acid from the polyketide synthase and proceeds through several key intermediates, including emodin, questin, and sulochrin, before undergoing chlorination and oxidative coupling to yield the final product, this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of dihydrothis compound oxidase from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Structural Insights into the Fungal Metabolite Geodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the fungal metabolite, (+)-Geodin (C₁₇H₁₂Cl₂O₇), a bioactive compound isolated from fungi such as Aspergillus terreus and Penicillium glabrum. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental protocols for their acquisition, and visualizes the biosynthetic pathway of Geodin.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for the identification and structural elucidation of natural products like this compound. The data presented below was obtained using an LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap Fourier Transform) mass spectrometer.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂Cl₂O₇ |

| Molecular Weight | 398.00 g/mol |

| Precursor Ion (M-H)⁻ | 399.0033 m/z |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of the precursor ion. The following table summarizes the major fragment ions observed for this compound at different collision energies.

| Collision Energy | Fragment Ion (m/z) | Relative Abundance |

| 15% | 355.0130 | 999 |

| 339.9894 | 469 | |

| 366.9772 | 446 | |

| 20% | 355.0136 | 999 |

| 339.9900 | 732 | |

| 366.9762 | 488 | |

| 399.0023 | 331 |

Table 2: MS/MS Fragmentation Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the unavailability of a complete, tabulated, and assigned public dataset for the ¹H and ¹³C NMR of this compound, this section will focus on providing a generalized experimental protocol for the NMR analysis of fungal metabolites. Researchers can adapt this protocol for the analysis of this compound.

Experimental Protocols

Mass Spectrometry